Cas no 1805440-82-7 (3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)

3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride
-
- インチ: 1S/C9H4ClF6I/c10-3-4-1-5(8(11,12)13)7(6(17)2-4)9(14,15)16/h1-2H,3H2
- InChIKey: NKRVFHHCGNGGAK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CCl)=CC(C(F)(F)F)=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 387.89504 g/mol
- どういたいしつりょう: 387.89504 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 0
- ぶんしりょう: 388.47
3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034077-1g |
3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride |
1805440-82-7 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3,4-Bis(trifluoromethyl)-5-iodobenzyl chlorideに関する追加情報
Professional Introduction to 3,4-Bis(trifluoromethyl)-5-iodobenzyl Chloride (CAS No. 1805440-82-7)
3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, with the CAS number 1805440-82-7, is characterized by its unique structural features, which include the presence of trifluoromethyl groups and an iodine substituent. These features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The trifluoromethyl group is a well-known moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its incorporation into molecular structures often leads to improved pharmacokinetic properties, which are crucial for the efficacy and duration of action of pharmaceutical compounds. In contrast, the iodine substituent provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are fundamental in constructing complex organic frameworks, enabling the synthesis of intricate drug candidates.
In recent years, there has been a surge in research focused on developing new methodologies for the introduction of halogen atoms into organic molecules. The compound 3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride serves as an excellent precursor for such transformations. For instance, its reactivity with palladium catalysts allows for the efficient construction of biaryl structures, which are prevalent in many natural products and pharmaceuticals. This capability is particularly relevant in the context of modern drug discovery, where biaryl scaffolds are frequently encountered.
The application of this compound extends beyond traditional synthetic chemistry. It has been explored in the development of new materials and functional polymers, where its unique electronic properties contribute to enhanced performance characteristics. The combination of electron-withdrawing trifluoromethyl groups and electron-donating iodine substituents creates a delicate balance that can influence the overall behavior of the molecule in various applications.
One of the most compelling aspects of 3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride is its role in enabling late-stage functionalization strategies. In drug discovery pipelines, late-stage modifications are often preferred as they allow for greater flexibility and precision in optimizing lead compounds. The compound's reactivity with a wide range of nucleophiles makes it an indispensable tool for medicinal chemists seeking to introduce diverse functional groups into their molecular architectures.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The presence of multiple reactive sites—both the trifluoromethyl groups and the iodine substituent
In conclusion, 3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride (CAS No. 1805440-82-7) is a versatile and highly valuable compound in modern chemical research. Its unique structural features and reactivity make it an essential building block for pharmaceuticals, materials science, and advanced polymer chemistry. As research continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of synthetic organic chemistry and drug development.
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